4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C25H24ClNO5 and a molecular weight of 453.927 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Allyloxybenzoyl Intermediate: This involves the allylation of 4-hydroxybenzoic acid to form 4-(allyloxy)benzoic acid.
Coupling with Chlorophenyl Group: The intermediate is then coupled with a 4-chlorophenyl group under specific reaction conditions.
Cyclization and Hydroxylation: The final steps involve cyclization and hydroxylation to form the pyrrol-2-one ring structure.
Chemical Reactions Analysis
4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenating agents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with an isopropyl group instead of a chlorophenyl group.
4-[4-(allyloxy)benzoyl]-5-(4-methylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a methyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24ClNO5 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2,5-12,20,22,28H,1,3-4,13-15H2/b23-21+ |
InChI Key |
PKJQESOTAPRTKZ-XTQSDGFTSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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